Naphthalene-2-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of Naphthalene-2-sulfonamide derivatives involves various chemical reactions and methodologies. For instance, one method includes the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, characterized by various spectroscopic methods (Sarojini et al., 2012). Another approach for synthesizing naphthalene-sulfonamide compounds involves nucleophilic ring opening of an aziridine precursor, which highlights the versatility in synthetic strategies for creating these compounds (Basuli et al., 2012).
Molecular Structure Analysis
The molecular structure of Naphthalene-2-sulfonamide derivatives is often elucidated using X-ray diffraction (XRD) and computational methods such as Density Functional Theory (DFT). These analyses provide insights into the molecular geometry, vibrational frequencies, and electronic properties of the compounds. For example, the study by Sarojini et al. (2012) used DFT to compare theoretical and experimental data, shedding light on the stability, atomic charges, and molecular electrostatic potential of the molecule.
Chemical Reactions and Properties
Naphthalene-2-sulfonamide undergoes various chemical reactions that modify its structure and functionality. These reactions include nucleophilic substitutions, multicomponent reactions, and ligand-coupling reactions, leading to the formation of polysubstituted naphthalenes and naphthols, as well as the synthesis of complex naphthalene derivatives with potential applications in materials science and medicinal chemistry (Huang* & Xue, 2007).
Physical Properties Analysis
The physical properties of Naphthalene-2-sulfonamide, such as solubility, crystallinity, and thermal stability, are crucial for its applications. These properties are often determined through spectroscopic methods, thermal analysis, and solubility studies. The molecular imprinting technique has been used to create polymeric sorbents that selectively extract naphthalene sulfonates from aqueous samples, demonstrating the compound's utility in environmental applications (Caro et al., 2004).
Chemical Properties Analysis
The chemical properties of Naphthalene-2-sulfonamide, including its reactivity, stability, and interaction with other molecules, are of significant interest. Studies have explored its reactions with various organic and inorganic reagents, highlighting the compound's versatility in synthesis and potential as a building block for more complex molecules. For instance, the synthesis of highly functionalized naphthalenones via cascade reactions showcases the compound's reactivity and potential in organic synthesis (Chen et al., 2019).
Scientific Research Applications
Protein Kinase Inhibitors :
- Naphthalene and isoquinoline sulfonamide derivatives have been studied for their role as protein kinase inhibitors, contributing to the development of new medicines in Japan (Hidaka et al., 2005).
Environmental Applications :
- Electron beam irradiation of 2-naphthalenesulfonate solutions demonstrated that increasing the absorbed dose leads to a decrease in 2-NS concentration, indicating its potential for pollutant removal in water treatments (Alkhuraiji & Leitner, 2016).
Medical Research :
- Sulfonamide derivatives of dagenan chloride, including naphthalene-sulfonamide compounds, showed potential as lipoxygenase and α-glucosidase inhibitors, indicating their relevance in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
Chemical Sensing :
- A naphthalene diimide sensor with a bis-sulfonamide group has been used for selective fluoride ion detection, showing potential in chemical sensing applications (Bhosale et al., 2009).
Lead Detection :
- A naphthalene-sulfonamide derivative has been used as an ionophore in a lead (II) sensor, showing high specificity and stability, useful in environmental monitoring (Kamal et al., 2015).
Cancer Research :
- Research on various bladder carcinogens, including 4-ethylsulfonylnaphthalene-1-sulfonamide, has shown effects on DNA, RNA, and protein synthesis in the mouse bladder, contributing to understanding carcinogenesis (Lawson et al., 1970).
Molecular Imaging :
- A naphthalene-based sulfonamide Schiff base was found to be effective as a fluorescence turn-on probe for the detection of Al3+ ions, indicating applications in cellular imaging and antimicrobial activity studies (Mondal et al., 2015).
Safety And Hazards
Naphthalene-2-sulfonamide can cause serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish it .
Future Directions
Naphthalene sulfonamides have been subjected to a structure–activity relationship (SAR) study for inhibition of Leishmania . The new findings from this SAR study open new directions for advanced leishmaniasis treatment . Another study discusses the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines, which could potentially be applied to Naphthalene-2-sulfonamide .
properties
IUPAC Name |
naphthalene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBLLSQMOMPTMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283362 | |
Record name | Naphthalene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2-sulfonamide | |
CAS RN |
1576-47-2 | |
Record name | 2-Naphthalenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.